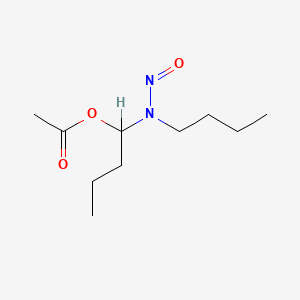

1-(Butylnitrosoamino)butyl acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56986-35-7 |

|---|---|

Molecular Formula |

C10H20N2O3 |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

1-[butyl(nitroso)amino]butyl acetate |

InChI |

InChI=1S/C10H20N2O3/c1-4-6-8-12(11-14)10(7-5-2)15-9(3)13/h10H,4-8H2,1-3H3 |

InChI Key |

VDPXEEMENDRIRO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C(CCC)OC(=O)C)N=O |

Origin of Product |

United States |

Synthesis and Biotransformation Pathways of 1 Butylnitrosoamino Butyl Acetate

Chemical Synthesis Methodologies and Structural Confirmation for 1-(Butylnitrosoamino)butyl acetate (B1210297)

The synthesis of N-nitroso compounds is a critical process for creating analytical standards and for toxicological studies. These methods require careful control to ensure safety and purity.

The synthesis of N-nitrosamines, such as the parent structure of 1-(Butylnitrosoamino)butyl acetate, typically involves the reaction of a secondary amine with a nitrosating agent. The most common laboratory method utilizes nitrous acid (HNO₂), which is generally prepared in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid. schenautomacao.com.br The reaction mechanism involves the formation of the electrophilic nitrosonium cation (NO⁺) in the acidic solution, which is then attacked by the nucleophilic nitrogen of the secondary amine. libretexts.org

R₂NH + NO⁺ → R₂N-NO + H⁺ wikipedia.org

Alternative and often milder nitrosating agents have been developed to improve yields and substrate scope. Tert-butyl nitrite (TBN) is an effective reagent for the N-nitrosation of secondary amines and can be used under solvent-free, metal-free, and acid-free conditions, which simplifies the isolation of the product and often leads to high yields. schenautomacao.com.brresearchgate.net The use of TBN is advantageous as it is soluble in common organic solvents and its byproduct, tert-butanol, is easily removed. schenautomacao.com.br

The synthesis of this compound specifically would likely be a multi-step process. First, N-nitrosodibutylamine would be hydroxylated at the alpha-carbon position to form 1-(Butylnitrosoamino)butanol. This alcohol could then be esterified with acetic acid or an activated derivative like acetyl chloride or acetic anhydride to yield the final product, this compound. A similar process is the synthesis of butyl acetate from acetic acid and butanol, which can be catalyzed by enzymes or traditional acid catalysts. nih.gov

Optimization of these syntheses involves controlling several factors to maximize the yield and purity of the N-nitroso compound. aquigenbio.com

Key Optimization Parameters:

pH: Acidic conditions are typically required for the formation of the nitrosonium ion from nitrite. However, very low pH can protonate the amine, reducing its nucleophilicity. Therefore, an optimal pH must be determined for each specific reaction.

Temperature: Nitrosation reactions are often conducted at low temperatures (e.g., in an ice bath) to control the reaction rate and minimize the decomposition of unstable nitrous acid. libretexts.org

Reagent Stoichiometry: The molar ratio of the amine to the nitrosating agent is a critical parameter that must be optimized.

Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome. aquigenbio.com

The structural confirmation and purity assessment of synthesized this compound and other N-nitroso compounds rely on a combination of chromatographic and spectroscopic techniques. acs.org

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for separating and quantifying N-nitrosamines. nih.gov

HPLC: Reversed-phase HPLC is commonly used, often coupled with a UV detector or a more selective detector like a Thermal Energy Analyzer (TEA), which is highly specific for the nitroso functional group. researchgate.netnih.gov Mass spectrometry (LC-MS) provides definitive identification and quantification. nih.govresearchgate.net

GC: GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile N-nitrosamines. nih.gov For less volatile compounds, derivatization may be necessary to improve chromatographic properties. nih.govnih.govresearchgate.net

Table 1: Example Chromatographic Conditions for N-Nitroso Compound Analysis

| Parameter | HPLC Method Example researchgate.net | GC-MS Method Example |

|---|---|---|

| Column | Waters Cortecs C18 (4.6 x 150 mm, 2.7 µm) | Capillary column (e.g., DB-5ms) |

| Mobile Phase/Carrier Gas | Gradient elution with 0.1% Ortho Phosphoric Acid in Water (A) and a mix of Water, Acetonitrile, and Ortho Phosphoric Acid (B) | Helium |

| Flow Rate | 0.8 mL/min | 1.0 mL/min |

| Column Temperature | 35°C | Temperature programmed (e.g., 50°C to 280°C) |

| Detection | UV at 254 nm or Mass Spectrometry | Mass Spectrometry (MS) |

| Injection Volume | 10 µL | 1 µL (splitless) |

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. A characteristic feature of N-nitrosamines is the presence of conformational isomers (rotamers) due to the restricted rotation around the N-N bond, which can result in multiple sets of signals for the atoms near the nitroso group. cardiff.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-N=O stretch, which typically appears in the region of 1430-1530 cm⁻¹.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity. A characteristic fragmentation is the loss of the NO radical.

Endogenous Formation Pathways of Butylnitroso Compounds in Biological Systems

Humans can be exposed to N-nitroso compounds not only from exogenous sources but also through their formation within the body, a process known as endogenous nitrosation. nih.govsemanticscholar.orgepa.gov

The endogenous synthesis of N-nitroso compounds requires the presence of nitrosating agents and nitrogen-containing precursors, such as secondary amines. acs.orgresearchgate.net

Precursors: The primary precursors are secondary amines (like dibutylamine or butylamine) and amides. These can originate from dietary sources, metabolic processes, or ingested drugs.

Nitrosating Agents: The main nitrosating agent in vivo is derived from dietary nitrate (NO₃⁻) and nitrite (NO₂⁻). Nitrate, found in vegetables and drinking water, can be reduced to nitrite by oral and gut microflora. dfg.de

The primary site for this reaction is the acidic environment of the stomach. nih.gov In the stomach, nitrite is converted to nitrous acid (HNO₂), which then forms various nitrosating species, including the nitrosonium ion (NO⁺). wikipedia.org This electrophile readily reacts with unprotonated secondary amines to form N-nitrosamines. researchgate.netresearchgate.net The presence of certain carbonyl compounds, like formaldehyde, can enhance the formation of N-nitrosamines under neutral conditions by forming reactive iminium ion intermediates. nih.gov

Endogenous nitrosation can also be catalyzed by mammalian cells. nih.gov For instance, activated macrophages and other cells can produce nitric oxide (NO) from the amino acid arginine via the enzyme nitric oxide synthase. This NO can lead to the formation of nitrosating agents, contributing to N-nitroso compound formation at sites of inflammation. nih.gov

Microorganisms play a significant role in the endogenous formation of N-nitroso compounds. nih.gov Many bacterial species residing in the human body, particularly in the oral cavity, stomach (especially under conditions of high pH), and intestines, can catalyze nitrosation. nih.gov

The key roles of microbes include:

Nitrate Reduction: Many bacteria, including Escherichia coli and Pseudomonas aeruginosa, possess nitrate reductase enzymes that efficiently convert dietary nitrate into nitrite, thereby increasing the pool of available nitrosating precursors. nih.gov

Enzymatic Nitrosation: Certain bacteria can directly catalyze the formation of N-nitrosamines from secondary amines and nitrite, even at neutral pH. nih.gov Studies have shown that cell suspensions and soluble enzymes from various microorganisms can produce N-nitrosamines. nih.gov This bacterial catalysis is particularly relevant in achlorhydric (low stomach acid) conditions, where chemical nitrosation is less efficient but bacterial populations can flourish. nih.gov

Metabolite Production: Microbial metabolism can generate secondary amines from precursor molecules like amino acids, which can then become substrates for nitrosation. nih.gov

This microbial involvement means that N-nitroso compound formation is not limited to the acidic stomach but can occur at various sites in the body where bacteria, amines, and nitrate/nitrite coexist. mdpi.com

Enzymatic Metabolism of this compound

The biological activity of many N-nitrosamines is dependent on their metabolic activation by enzymes. oup.com For this compound, metabolism would likely begin with hydrolysis of the acetate ester by esterase enzymes, yielding N-Butyl-N-(1-hydroxybutyl)nitrosamine. The subsequent and critical steps involve oxidation by the cytochrome P450 (CYP) superfamily of enzymes, primarily in the liver. nih.govoup.comnih.gov

The major metabolic activation pathway for N-nitrosodialkylamines is α-hydroxylation, which is the oxidation of the carbon atom immediately adjacent to the nitroso group. oup.comacs.org This reaction creates an unstable α-hydroxy nitrosamine (B1359907) intermediate. This intermediate spontaneously decomposes to form an aldehyde and a reactive alkyldiazonium ion, which is a potent alkylating agent capable of modifying cellular macromolecules like DNA. mdpi.com

Several CYP isozymes have been identified as key catalysts in the metabolism of nitrosamines.

CYP2E1: This enzyme is a major catalyst for the metabolic activation of many short-chain nitrosamines, including N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). oup.comoup.comtandfonline.com

CYP2A6: This isozyme also plays a significant role in the activation of several nitrosamines, including NDEA. nih.govoup.comacs.org

Other CYPs: While CYP2E1 and CYP2A6 are often primary, other isoforms such as CYP2B1, CYP3A4, and CYP2C may also contribute to the metabolism of various nitrosamines. oup.comnih.govmdpi.com

For N-nitrosodibutylamine (NDBA), a related compound, metabolism leads to the formation of N-nitrosobutyl(4-hydroxybutyl)amine (NBHBA). nih.govnih.govcncb.ac.cn This metabolite can be further oxidized to N-nitrosobutyl(3-carboxypropyl)amine (NBCPA), which has been identified as a major urinary metabolite. nih.govnih.govscispace.com This ω-oxidation pathway is a significant metabolic route for longer-chain nitrosamines.

Table 2: Key Enzymes in N-Nitrosamine Metabolism

| Enzyme Family | Specific Isozyme | Role in Metabolism | Substrate Examples |

|---|---|---|---|

| Esterases | Carboxylesterases | Hydrolysis of ester linkage | This compound |

| Cytochrome P450 | CYP2E1 | α-Hydroxylation (metabolic activation) | N-nitrosodimethylamine, N-nitrosodiethylamine, N-nitrosodibutylamine oup.comtandfonline.com |

| Cytochrome P450 | CYP2A6 | α-Hydroxylation (metabolic activation) | N-nitrosodiethylamine, N'-Nitrosonornicotine nih.govacs.org |

| Alcohol Dehydrogenase | ADH | Oxidation of hydroxyl groups | N-nitrosobutyl(4-hydroxybutyl)amine nih.govmdpi.com |

Phase I Oxidative Metabolism by Cytochrome P450 Monooxygenases

The metabolic activation of N-nitrosodialkylamines like NDBA is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes nih.govoup.com. This process, known as Phase I metabolism, introduces or exposes functional groups, typically through oxidation nih.gov. For nitrosamines, the key activation step is the hydroxylation of the carbon atom adjacent (at the α-position) to the nitroso group oup.comimpactfactor.org. This α-hydroxylation is a rate-limiting step in the metabolic activation of nitrosamines nih.govacs.org.

While CYP2E1 is the primary enzyme for the metabolism of short-chain nitrosamines, this specificity is diminished for compounds with longer alkyl chains like NDBA oup.comnih.gov. Studies have shown that CYP2B1 is highly active in the α-hydroxylation of long-chain nitrosamines nih.gov. Additionally, other isoforms such as CYP2A6 and members of the CYP2C and CYP3A families are involved in the metabolism of nitrosamines with bulkier alkyl groups oup.comnih.gov. Research using rat liver microsomes indicated that pretreatment with phenobarbital, an inducer of CYP2B enzymes, significantly increased the metabolic rate of NDBA nih.gov.

| Enzyme Family | Specific Isozyme | Role in Metabolism | Reference |

|---|---|---|---|

| CYP2B | CYP2B1 | Specifically catalyzes α-hydroxylation with high activity. | nih.gov |

| CYP2A | CYP2A6 | Involved in the metabolism of nitrosamines with bulkier alkyl chains. | oup.comnih.gov |

| CYP2C | CYP2C Family | Contributes to the metabolism of larger nitrosamines. | oup.com |

| CYP3A | CYP3A4 | Contributes to the metabolism of larger nitrosamines. | oup.com |

| CYP2E | CYP2E1 | Primary enzyme for small-chain nitrosamines; less specific for NDBA. | oup.comnih.gov |

Identification and Characterization of Specific Metabolites (e.g., α-hydroxylation products)

The primary product of the CYP-mediated Phase I oxidation of NDBA at the α-carbon is 1-(Butylnitrosoamino)butanol. The title compound, this compound, serves as a stable precursor to this metabolite. This α-hydroxylated intermediate is chemically unstable and spontaneously decomposes nih.gov. The decomposition yields two main products: butyraldehyde and an unstable butyl diazohydroxide, which can proceed to form a highly reactive butyl-diazonium ion nih.govnih.gov. This electrophilic diazonium ion is considered the ultimate carcinogenic species, capable of alkylating cellular macromolecules such as DNA nih.govresearchgate.net.

Regioselectivity and Stereoselectivity in Butylnitrosoamine Oxidation

The regioselectivity of CYP-catalyzed hydroxylation is a critical determinant of the metabolic outcome. For NDBA, hydroxylation can occur at different positions along the butyl chain. While α-hydroxylation is the primary activation pathway leading to the formation of alkylating agents, oxidation at other positions (β, γ, ω-1, ω) also occurs, generally leading to detoxification pathways nih.govimpactfactor.orgjst.go.jp. For instance, ω-1 (C-3) hydroxylation of NDBA produces N-nitroso-(3-hydroxybutyl)butylamine nih.gov.

Stereoselectivity in nitrosamine metabolism has been investigated, although specific data for NDBA is limited. For asymmetrical nitrosamines, CYP enzymes can exhibit selectivity for one alkyl chain over another nih.gov. In the case of N-nitrosodimethylamine, microsomal enzymes have shown little stereoselectivity in metabolizing the syn versus the anti methyl groups nih.gov. However, steric hindrance at the α-carbon can significantly inhibit metabolic activation nih.gov. The specific stereochemical course of NDBA hydroxylation by different CYP isozymes has not been fully elucidated.

Ester Hydrolysis of the Acetate Moiety of this compound

For this compound, the initial and pivotal step in its biotransformation is not CYP-mediated oxidation but rather the hydrolysis of its ester bond. This reaction cleaves the acetate group, releasing the core metabolite, 1-(Butylnitrosoamino)butanol.

Characterization of Esterase Enzymes Involved

The hydrolysis of acetate esters in a biological system is catalyzed by a broad class of enzymes known as esterases (carboxylesterases, EC 3.1.1.1) researchgate.net. These enzymes are widely distributed in various tissues, including the liver, blood, and small intestine epa.gov. While the specific esterase isozymes responsible for the hydrolysis of this compound have not been definitively identified, studies on other α-acetoxy nitrosamines confirm that their cleavage is an enzyme-mediated process nih.gov. These enzymes catalyze the nucleophilic attack of water on the ester's carbonyl group, leading to its cleavage.

Impact of Hydrolysis on Metabolic Activation Pathways

The ester hydrolysis of this compound is the critical trigger for its metabolic activation. The acetate group functions as a protecting group, rendering the molecule stable. Once removed by esterases, the resulting α-hydroxy nitrosamine, 1-(Butylnitrosoamino)butanol, is released. As this intermediate is inherently unstable, its generation immediately initiates the decomposition cascade described in section 2.3.1.1.

This pathway effectively bypasses the initial, rate-limiting CYP-dependent α-hydroxylation step that the parent compound, NDBA, must undergo. By directly releasing the α-hydroxylated metabolite, this compound acts as a direct precursor to the ultimate reactive electrophile, the butyl-diazonium ion.

Phase II Conjugation Reactions and Subsequent Elimination Pathways

Following Phase I metabolism or hydrolysis, the resulting metabolites can undergo Phase II conjugation reactions. These pathways attach small, polar endogenous molecules to the metabolites, increasing their water solubility and facilitating their excretion from the body uomus.edu.iqnih.govdrughunter.combasicmedicalkey.com.

Metabolites of NDBA that retain a hydroxyl group, such as those formed from ω-1 or ω-2 oxidation, are known to be conjugated with glucuronic acid jst.go.jp. The principal metabolite of N-nitroso-(3-oxobutyl)butylamine, for instance, is its glucuronide conjugate jst.go.jp. It is plausible that any 1-(Butylnitrosoamino)butanol that does not immediately decompose could also be a substrate for glucuronidation by UDP-glucuronosyltransferases (UGTs) nih.govresearchgate.net.

The butyraldehyde generated from α-hydroxylation is typically further oxidized by aldehyde dehydrogenases to butyric acid, which can then enter endogenous metabolic pathways. The reactive butyl-diazonium ion primarily reacts with cellular nucleophiles. Another potential detoxification pathway involves conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs) nih.govmdpi.com. This pathway serves to neutralize reactive electrophiles and reduce cellular damage uomus.edu.iq. The resulting GSH conjugates are typically further processed into mercapturic acids for excretion uomus.edu.iq.

| Metabolite | Conjugation Reaction | Enzyme Class | Outcome | Reference |

|---|---|---|---|---|

| 1-(Butylnitrosoamino)butanol | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Formation of a water-soluble glucuronide conjugate for excretion. | jst.go.jpnih.gov |

| Butyl-diazonium ion (or related electrophiles) | Glutathione Conjugation | Glutathione S-transferases (GSTs) | Neutralization of the reactive electrophile, leading to detoxification. | nih.govmdpi.com |

| Butyraldehyde | Oxidation | Aldehyde Dehydrogenases | Conversion to butyric acid, which enters endogenous metabolism. | nih.gov |

Molecular Mechanisms of Interaction and Biological Activity Mediated by 1 Butylnitrosoamino Butyl Acetate Metabolites

Alkylation of Deoxyribonucleic Acid (DNA) by Reactive Electrophiles

The principal mechanism by which metabolites of 1-(butylnitrosoamino)butyl acetate (B1210297) are thought to exert their biological effects is through the alkylation of DNA. This process is initiated by the metabolic activation of the parent compound into a highly reactive electrophile.

The metabolic activation of N-nitrosamines, a class of compounds to which 1-(butylnitrosoamino)butyl acetate belongs, is a critical step for their interaction with DNA. nih.govmdpi.com This activation is primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net For this compound, a plausible metabolic pathway involves two key steps. The first is the hydrolysis of the acetate ester group, a reaction that can be catalyzed by various esterase enzymes present in the body. This initial step would yield 1-(butylnitrosoamino)butanol.

The subsequent and crucial step is the enzymatic α-hydroxylation of the butyl group at the carbon atom adjacent to the N-nitroso group. nih.govmdpi.com This hydroxylation, mediated by CYP enzymes, results in an unstable α-hydroxy-N-nitrosamine. This intermediate then undergoes spontaneous decomposition to generate a butyldiazonium ion, which is a potent electrophilic alkylating agent. nih.govresearchgate.net This reactive species is then capable of attacking nucleophilic centers in the DNA molecule.

Characterization of Specific DNA Adducts Derived from Butylnitrosoamine Metabolites

The butyldiazonium ion generated from the metabolism of this compound can react with various nucleophilic sites on the DNA bases, leading to the formation of a spectrum of DNA adducts.

The primary targets for alkylation by the butyldiazonium ion are the nitrogen and oxygen atoms within the purine (B94841) and pyrimidine (B1678525) bases of DNA. Among the various potential adducts, O⁶-butylguanine and N⁷-butylguanine are of significant biological importance. The formation of O⁶-butylguanine has been observed in the liver DNA of rats treated with the related compound N-nitrosodibutylamine.

The relative abundance of these adducts can vary, but N⁷-guanine adducts are often the most prevalent, while O⁶-guanine adducts, though typically formed in smaller quantities, are considered to be highly mutagenic. nih.gov The formation of these adducts disrupts the normal structure and function of DNA.

| Adduct | Site of Formation | Biological Significance |

|---|---|---|

| O⁶-butylguanine | O⁶ position of guanine (B1146940) | Highly mutagenic, can lead to G:C to A:T transition mutations. |

| N⁷-butylguanine | N⁷ position of guanine | Most abundant adduct, can lead to depurination and the formation of apurinic sites. |

The metabolic activation of certain asymmetric N-nitrosamines can lead to the formation of chiral DNA adducts. nih.gov In the case of this compound, the carbon atom to which the acetate group is attached is a chiral center. Following hydrolysis to 1-(butylnitrosoamino)butanol, this chirality is maintained.

Subsequent metabolic α-hydroxylation can also introduce stereochemistry, influencing the interaction of the resulting butyldiazonium ion with the DNA helix. Studies with other chiral nitrosamines have shown that the stereochemistry of the metabolites can significantly affect the types and quantities of DNA adducts formed. nih.gov For instance, different enantiomers of a metabolite can produce varying levels of specific DNA adducts, which in turn can lead to differences in their biological activities. nih.gov The precise stereochemical consequences of this compound metabolism and subsequent DNA adduction have not been extensively characterized.

Mechanisms of Adduct Persistence and Repair Pathway Evasion

The biological consequences of DNA adducts are heavily dependent on their persistence within the genome. Cells possess a range of DNA repair mechanisms to counteract the damaging effects of alkylating agents. The primary pathway for the repair of O⁶-alkylguanine adducts is through the action of the enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT). osti.gov This protein directly transfers the alkyl group from the guanine to a cysteine residue within its own structure, thereby restoring the normal guanine base. osti.gov

However, AGT is a "suicide" enzyme, meaning that once it has repaired one adduct, it is inactivated and subsequently degraded. Therefore, high levels of O⁶-butylguanine adducts can overwhelm the cellular capacity for repair, leading to the persistence of these lesions.

N⁷-butylguanine adducts are primarily removed through the base excision repair (BER) pathway. This process is initiated by a DNA glycosylase that recognizes and excises the damaged base, leaving an apurinic/apyrimidinic (AP) site that is subsequently processed by other enzymes. The efficiency of these repair pathways can vary between different cell types and tissues, which can contribute to organ-specific effects of N-nitrosamines.

Impact of DNA Adducts on Replication Fidelity and Transcriptional Processes

Persistent DNA adducts can have a profound impact on essential cellular processes such as DNA replication and transcription. During DNA replication, the presence of an O⁶-butylguanine adduct can cause DNA polymerases to misread the template strand, preferentially incorporating thymine (B56734) instead of cytosine opposite the adducted guanine. This leads to G:C to A:T transition mutations in the subsequent round of replication.

Similarly, DNA adducts can interfere with transcription by causing RNA polymerase to stall or to misincorporate nucleotides into the nascent RNA strand, a process known as transcriptional mutagenesis. This can result in the production of mutant proteins with altered function, potentially contributing to cellular dysfunction.

Covalent Modification of Proteins and Other Macromolecules

In addition to DNA, the reactive butyldiazonium ion generated from this compound can also covalently bind to other cellular macromolecules, including proteins. The nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine (B10760008), are potential targets for alkylation.

Identification of Alkylated Protein Targets in Cellular Systems

The reactive metabolites of N-nitrosamines, such as the butyldiazonium ion derived from this compound, can covalently bind to various amino acid residues in proteins, a process known as protein alkylation. creative-proteomics.comcreative-proteomics.com The primary targets for alkylation are nucleophilic amino acid residues, with cysteine and lysine being particularly susceptible due to their thiol and amino groups, respectively. creative-proteomics.com

Table 1: Potential Protein Targets of Alkylation by this compound Metabolites (Illustrative)

| Protein Category | Potential Protein Targets | Potential Site of Alkylation | Implication of Alkylation |

| Enzymes | Cytochrome P450, Glutathione (B108866) S-transferases (GSTs) | Cysteine, Lysine | Altered metabolic activity, impaired detoxification |

| Structural Proteins | Cytoskeletal proteins (e.g., tubulin, actin) | Cysteine | Disruption of cellular architecture and transport |

| Signaling Proteins | Kinases, Phosphatases | Cysteine in active sites | Dysregulation of signaling pathways |

| DNA Repair Proteins | DNA glycosylases, MGMT | Cysteine | Compromised DNA repair capacity |

This table is illustrative and based on general knowledge of protein alkylation by reactive metabolites of N-nitrosamines. Specific experimental verification for this compound is required.

Functional Consequences of Protein Alkylation on Enzyme Activity and Cellular Signaling

The covalent modification of proteins by alkylating metabolites of this compound can have profound functional consequences. creative-proteomics.com Alkylation can lead to conformational changes in proteins, which may result in either the inhibition or, less commonly, the activation of their biological function. creative-proteomics.com

For instance, the alkylation of critical cysteine residues within the active site of an enzyme can irreversibly inhibit its catalytic activity. This is particularly relevant for enzymes involved in cellular defense and metabolism, such as glutathione S-transferases (GSTs), which play a role in detoxifying electrophilic compounds. nih.gov Inhibition of GSTs would further exacerbate the cellular damage inflicted by the nitrosamine's metabolites.

Alkylation can also disrupt protein-protein interactions that are crucial for the assembly of functional protein complexes and the propagation of signaling cascades. For example, the modification of signaling proteins like kinases and phosphatases can lead to the aberrant activation or inactivation of cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, contributing to uncontrolled cell growth and proliferation. nih.gov

Cellular Responses to this compound-Induced Molecular Damage

Cells possess intricate and overlapping response mechanisms to counteract the molecular damage induced by agents like this compound. These responses are aimed at mitigating the damage, repairing macromolecules, and deciding the ultimate fate of the cell, which can range from survival to programmed cell death (apoptosis).

Activation of DNA Damage Response (DDR) Pathways

The alkylation of DNA by the metabolites of this compound is a significant form of genotoxic stress that robustly activates the DNA Damage Response (DDR) network. nih.govnih.gov The DDR is a complex signaling cascade that senses DNA lesions, arrests the cell cycle to allow time for repair, and initiates DNA repair processes or, if the damage is too severe, triggers apoptosis. exlibrisgroup.com

Key kinases at the apex of the DDR are Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR). nih.govnih.govyoutube.comconsensus.app While ATM is primarily activated by double-strand breaks (DSBs), ATR responds to a broader range of DNA damage that results in single-stranded DNA (ssDNA) regions, which can arise from the processing of alkylated bases. nih.gov The activation of these kinases initiates a phosphorylation cascade involving downstream effector proteins like CHK1 and CHK2, which in turn regulate cell cycle checkpoints and DNA repair machinery. exlibrisgroup.com The type of DNA adducts formed by the butyldiazonium ion will determine the specific DDR pathways engaged, which can include Base Excision Repair (BER) for smaller base modifications and potentially Nucleotide Excision Repair (NER) for bulkier adducts. nih.gov

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

In addition to direct alkylation, the metabolism of N-nitrosamines, including what is expected for this compound, is known to induce oxidative stress. nih.govnih.gov This occurs through the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. nih.gov The metabolic processes involving CYP enzymes can lead to the "uncoupling" of the catalytic cycle, resulting in the release of ROS. Furthermore, the cellular damage caused by alkylation can trigger inflammatory responses that also contribute to ROS production. nih.gov

This increase in ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. ROS can further damage cellular components, including lipids (lipid peroxidation), proteins (protein oxidation), and DNA (oxidative DNA damage), thereby amplifying the initial insult from the nitrosamine's metabolites. mdpi.com

Table 2: Markers of Oxidative Stress Induced by N-Nitrosamine Metabolites

| Biomarker | Cellular Effect | Method of Detection |

| Lipid Peroxidation | Damage to cell membranes | Measurement of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE) |

| Protein Carbonyls | Oxidative damage to proteins | Spectrophotometric assay with 2,4-dinitrophenylhydrazine (B122626) (DNPH) |

| 8-oxoguanine (8-oxoG) | Oxidative damage to DNA | Immunohistochemistry, LC-MS/MS |

| Decreased Glutathione (GSH) Levels | Depletion of a key antioxidant | Spectrophotometric or fluorometric assays |

This table provides examples of common biomarkers used to assess oxidative stress and is relevant to the expected effects of this compound metabolites.

Perturbation of Cellular Homeostasis and Signaling Networks

The combined effects of macromolecular alkylation and oxidative stress profoundly perturb cellular homeostasis and disrupt intricate signaling networks. Key signaling pathways are often affected, leading to a variety of cellular outcomes.

One of the central pathways activated in response to oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.govyoutube.comsigmaaldrich.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative or electrophilic stress, Nrf2 is released and translocates to the nucleus, where it activates the transcription of a battery of antioxidant and cytoprotective genes. nih.gov This serves as an adaptive response to mitigate the damaging effects of ROS.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 MAPK pathways, are also key responders to cellular stress. nih.govnih.gov These pathways can be activated by both DNA damage and oxidative stress and can regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. The specific outcome of MAPK signaling activation can be context-dependent, with some signals promoting cell survival and others triggering cell death. The sustained activation of stress-activated MAPK pathways, such as JNK and p38, is often associated with the induction of apoptosis. nih.gov

Analytical Methodologies for Research on 1 Butylnitrosoamino Butyl Acetate and Its Metabolites

Mass Spectrometry-Based Approaches for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of 1-(Butylnitrosoamino)butyl acetate (B1210297), providing not only sensitive quantification but also crucial structural information for metabolite identification.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite profiling and quantification in complex biological matrices. nih.gov This technique combines the superior separation capabilities of LC (or UHPLC) with the high selectivity and sensitivity of tandem mass spectrometry. uab.eduyoutube.com

For the analysis of 1-(Butylnitrosoamino)butyl acetate and its metabolites, a typical workflow involves sample preparation, often by solid-phase extraction (SPE), to remove interfering matrix components and concentrate the analytes. nih.gov The extract is then injected into the LC-MS/MS system. Electrospray ionization (ESI) is commonly used to generate ions, typically protonated molecules [M+H]+ in the positive ion mode. uab.edu

In the tandem mass spectrometer, the precursor ion corresponding to the analyte of interest is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the quantification of analytes at very low concentrations. nih.gov The fragmentation patterns obtained also aid in the structural confirmation of metabolites. nih.gov

Table 3: Typical LC-MS/MS Parameters for Nitrosamine (B1359907) Metabolite Analysis

| Parameter | Detail | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | uab.edu |

| Analysis Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | nih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) | thermofisher.comnih.gov |

| Application | Metabolite profiling, quantification of DNA adducts | nih.gov |

| Detection Limits | Can reach ng/L levels | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the identification and quantification of volatile metabolites of this compound. researchgate.net Samples are typically prepared using techniques like headspace solid-phase microextraction (HS-SPME), which isolates volatile compounds from the sample matrix. nih.gov

The separated compounds from the GC column enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI) or chemical ionization (CI). kirj.eenih.gov EI produces a characteristic fragmentation pattern that serves as a molecular fingerprint, which can be compared against spectral libraries for identification. CI is a softer ionization technique that often preserves the molecular ion, providing molecular weight information. nih.gov Isotope dilution mass spectrometry, using deuterated internal standards, is often employed for accurate quantification. nih.gov

For non-volatile metabolites, derivatization can be performed to increase their volatility and thermal stability, making them amenable to GC-MS analysis. This approach expands the range of metabolites that can be analyzed by this powerful technique.

Table 4: GC-MS Method for Volatile Nitrosamine Analysis in Meat Products

| Parameter | Condition | Reference |

|---|---|---|

| Extraction | Headspace SPME | nih.gov |

| Ionization | Chemical Ionization (CI) with ammonia | nih.gov |

| Quantification | Isotope Dilution Mass Spectrometry | nih.gov |

| Recovery | 92% to 113% | nih.gov |

| Limits of Quantification (LOQs) | 0.3-0.4 µg/kg | nih.gov |

High-Resolution Accurate Mass (HRAM) Spectrometry for Unknown Metabolite Identification

High-Resolution Accurate Mass (HRAM) spectrometry, particularly when coupled with liquid chromatography (LC), is an indispensable tool for the identification of unknown metabolites of N-nitrosamines. nih.gov This technique offers high sensitivity and specificity, enabling the detection and structural elucidation of metabolic products in complex biological matrices.

The principle of HRAM lies in its ability to measure the mass-to-charge ratio (m/z) of ions with very high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of a molecule, which is a critical first step in identifying an unknown metabolite. The high resolving power of HRAM instruments, such as Orbitrap-based mass spectrometers, can distinguish between ions with very similar masses that would be indistinguishable with lower-resolution instruments. nih.gov

In the context of this compound, HRAM would be employed to analyze samples from in vitro or in vivo metabolism studies. Following administration of the parent compound, biological samples (e.g., urine, plasma, tissue homogenates) would be prepared and subjected to LC-HRAM analysis. The resulting data would be scrutinized for signals corresponding to potential metabolites. By comparing the accurate masses of these signals to the theoretical masses of predicted metabolic products (e.g., hydroxylated, carboxylated, or glucuronidated derivatives), a list of candidate structures can be generated. Further fragmentation analysis (MS/MS or MSn) within the HRAM instrument provides structural information that helps to confirm the identity of the metabolites.

Table 1: Hypothetical HRAM Data for a Putative Metabolite of this compound

| Parameter | Value |

| Observed m/z | 233.1598 |

| Calculated m/z (for C9H18N2O4) | 233.1601 |

| Mass Error (ppm) | -1.3 |

| Proposed Structure | Hydroxylated this compound |

| Fragmentation Ions (m/z) | 175.1182, 115.0863, 87.0808 |

This table presents hypothetical data to illustrate the application of HRAM in metabolite identification.

Spectroscopic Techniques for Molecular Characterization

Spectroscopic techniques are vital for the unambiguous structural confirmation of synthesized standards of this compound and its metabolites, as well as for analyzing their functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules. For a synthesized standard of this compound, 1H and 13C NMR would provide definitive proof of its structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, would allow for the complete assignment of the molecule's atoms.

Due to the asymmetry around the N-N bond in nitrosamines, isomers can exist, and NMR is a powerful tool to distinguish between them. nih.gov For metabolites of this compound that are synthesized as reference standards, NMR would be crucial for confirming their structures, including the position of metabolic modifications.

Table 2: Predicted 1H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH3 (acetate) | ~2.1 | Singlet |

| CH (on acetate-bearing carbon) | ~5.8 | Triplet |

| CH2 (adjacent to N) | ~3.5 - 4.0 | Multiplet |

| CH2 (butyl chain) | ~1.2 - 1.7 | Multiplet |

| CH3 (butyl chain) | ~0.9 | Triplet |

This table presents predicted chemical shifts based on general knowledge of similar structures and is for illustrative purposes.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. For this compound, these techniques would be used to confirm the presence of key structural features.

The IR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ester group (around 1740 cm-1), the N-N=O group of the nitrosamine (around 1450-1480 cm-1), and C-H stretches of the alkyl chains (around 2800-3000 cm-1). youtube.comcdc.gov Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C and C-N bonds within the butyl chains. nist.gov

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm-1) |

| C-H (Alkyl) | 2850 - 2960 |

| C=O (Ester) | ~1740 |

| N-N=O (Nitrosamine) | ~1460 |

| C-O (Ester) | 1000 - 1300 |

This table is based on characteristic IR absorption frequencies for the respective functional groups.

Immunochemical Assays for Biomarker Detection

Following exposure to N-nitrosamines, reactive metabolites can form adducts with cellular macromolecules like DNA and proteins. These adducts can serve as biomarkers of exposure and potential damage. Immunochemical assays offer high sensitivity and specificity for the detection of these biomarkers.

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique that can be developed to quantify specific DNA and protein adducts. For this compound, it is hypothesized that its metabolism could lead to the formation of butyl-DNA adducts. psu.edu A competitive ELISA could be developed using antibodies that specifically recognize these adducts.

In such an assay, a known amount of the butyl-DNA adduct is coated onto a microplate. The sample containing the unknown amount of the adduct is mixed with a limited amount of the specific antibody and added to the plate. The sample adducts and the coated adducts compete for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme that produces a colored or fluorescent signal. The signal intensity is inversely proportional to the amount of adduct in the sample. This method has been successfully applied to detect DNA adducts of other nitrosamines, such as 7-methylguanosine (B147621) from N-nitrosodimethylamine exposure. nih.gov

Table 4: Hypothetical ELISA Data for Butyl-Guanine Adducts in DNA

| Sample | Adduct Concentration (adducts / 10^8 nucleotides) |

| Control Group | < Limit of Detection |

| Exposed Group (Low Dose) | 15.2 ± 3.5 |

| Exposed Group (High Dose) | 48.7 ± 9.1 |

This table presents hypothetical data to illustrate the application of ELISA in biomarker detection.

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution of specific molecules within tissue sections. In the context of this compound research, IHC could be used to identify the specific cells and subcellular compartments where DNA or protein adducts are formed.

Tissue sections from animals exposed to this compound would be incubated with primary antibodies specific for the butyl-adducts. A secondary antibody, labeled with an enzyme or a fluorophore, is then used to detect the primary antibody. Microscopic examination reveals the location and intensity of the staining, providing valuable information about the target tissues and cells for the compound's damaging effects. While direct IHC studies on this specific compound are not available, the methodology has been widely used to detect cellular damage from other sources. ebi.ac.uk

Structure Activity Relationships and Comparative Biochemical Studies of N Nitrosobutyl Compounds

Comparative Analysis of Metabolic Activation Pathways Across Related Butylnitrosamines

The carcinogenic properties of N-nitrosamines are not inherent to the parent compounds but are a consequence of their metabolic conversion into reactive electrophilic intermediates. nih.gov This activation is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes. nih.gov For many simple dialkylnitrosamines, such as N-nitrosodibutylamine (NDBA), the critical activation step is the enzymatic hydroxylation at the α-carbon position of one of the alkyl chains. This process generates an unstable α-hydroxy-N-nitrosamine, which then undergoes spontaneous decomposition to yield an aldehyde and a reactive alkyldiazonium ion, the ultimate species responsible for alkylating DNA. nih.govmdpi.com

However, the metabolic landscape of N-nitrosobutyl compounds is diverse and highly dependent on their specific substitution patterns.

α-Hydroxylation: This is a common pathway for compounds like NDBA, catalyzed principally by CYP enzymes. nih.gov The resulting butyl diazonium ion is a potent alkylating agent.

ω-Hydroxylation: For NDBA, metabolism can also occur at the terminal (ω) carbon of a butyl chain, leading to the formation of N-nitroso-N-butyl-N-(4-hydroxybutyl)amine (NB4HBA). nih.gov This metabolite is a known bladder carcinogen and can be further oxidized to N-nitroso-N-butyl-N-(3-carboxypropyl)amine (NB3CPA), another significant urinary metabolite. nih.gov This pathway represents a major route of metabolism for NDBA in vivo. nih.gov

Ester Hydrolysis: The compound 1-(Butylnitrosoamino)butyl acetate (B1210297) introduces a different activation mechanism. Its structure contains an acetate ester at the α-carbon of one butyl chain. This feature allows for metabolic activation via hydrolysis by ubiquitous cellular esterases. ca.govnih.gov This reaction directly yields the unstable α-hydroxy-N-nitroso-N,N-dibutylamine intermediate without the need for initial CYP-mediated oxidation. This bypasses the often rate-limiting enzymatic hydroxylation step required for compounds like NDBA, suggesting a potentially more rapid and direct activation pathway.

| Compound | Primary Activation Pathway | Key Enzymes | Initial Metabolite | Reference |

|---|---|---|---|---|

| N-Nitrosodibutylamine (NDBA) | α-Hydroxylation | Cytochrome P450 | α-Hydroxy-N-nitrosodibutylamine | nih.gov |

| N-Nitrosodibutylamine (NDBA) | ω-Hydroxylation | Cytochrome P450 | N-nitroso-N-butyl-N-(4-hydroxybutyl)amine | nih.gov |

| 1-(Butylnitrosoamino)butyl acetate | Ester Hydrolysis | Esterases | α-Hydroxy-N-nitrosodibutylamine | ca.govnih.gov |

Elucidation of Structural Determinants Influencing DNA and Protein Adduct Formation Efficacy

The ultimate reactive species generated from N-nitrosamine metabolism, the alkyldiazonium ion, readily reacts with nucleophilic sites on cellular macromolecules, forming covalent adducts with DNA and proteins. nih.gov The formation of DNA adducts, if not repaired, is considered a central event in the initiation of carcinogenesis. nih.govnih.gov The structure of the parent nitrosamine (B1359907) is a critical determinant of the efficiency and nature of this process.

The presence of an acetoxy group at the α-position in this compound represents a key structural feature that enhances its efficacy in forming adducts. Unlike NDBA, which requires enzymatic α-hydroxylation to become activated, this compound is essentially a pro-drug for the highly reactive α-hydroxybutylnitrosamine. Its activation is dependent on esterase activity, which is widespread in tissues, potentially leading to the formation of the butyl diazonium ion more readily and in a wider range of tissues compared to compounds reliant solely on specific CYP enzymes.

Once formed, the butyl diazonium ion can alkylate DNA bases, forming various adducts. The primary sites of alkylation on DNA by simple alkylating agents include the N7 and O6 positions of guanine (B1146940) and the O4 position of thymine (B56734). nih.gov The formation of O6-alkylguanine is particularly significant due to its miscoding properties during DNA replication.

In addition to DNA, the reactive electrophiles can bind to proteins. nih.gov Amino acids with nucleophilic side chains, such as cysteine and histidine, are common targets. Protein adducts, particularly those on hemoglobin, are chemically stable and persist for the lifespan of the erythrocyte, making them valuable biomarkers for assessing exposure to the parent compound. nih.gov The structural design of this compound, facilitating easier generation of the butylating agent, suggests it may be more efficient at forming both DNA and protein adducts compared to NDBA.

| Compound | Key Structural Feature | Influence on Activation | Predicted Adduct Formation Efficacy | Reference |

|---|---|---|---|---|

| N-Nitrosodibutylamine (NDBA) | Unsubstituted Butyl Chains | Requires P450-mediated α-hydroxylation. | Dependent on metabolic capacity of specific CYP enzymes. | nih.gov |

| This compound | α-Acetoxy Group | Activated by direct esterase hydrolysis, bypassing P450 oxidation. | Potentially higher and more direct, less dependent on specific P450 isozymes. | ca.govnih.gov |

Differential Cellular and Molecular Responses Induced by Structurally Analogous N-Nitrosobutyl Compounds

The formation of DNA adducts by N-nitrosobutyl compounds can trigger a cascade of cellular responses aimed at mitigating the damage. These responses include the activation of DNA repair pathways, induction of cell cycle arrest to allow time for repair, or the initiation of apoptosis (programmed cell death) if the damage is too extensive to be repaired. koreascience.kr

The specific cellular and molecular responses are expected to differ based on the structure of the N-nitrosobutyl compound, as this dictates the rate, quantity, and potentially the type of DNA adducts formed.

Compounds requiring P450 activation (e.g., NDBA): The cellular response will be influenced by the expression and activity of relevant CYP enzymes in a given tissue. Tissues with high metabolic capacity may experience higher levels of DNA damage and consequently more robust activation of stress response pathways.

Compounds activated by hydrolysis (e.g., this compound): Due to its more direct activation mechanism via esterases, this compound may induce a more rapid and widespread onset of DNA damage. This could potentially overwhelm DNA repair mechanisms more quickly, leading to a stronger induction of cell cycle arrest or apoptosis compared to a compound that is activated more slowly. koreascience.kr

The differential ability of these compounds to induce damage and the subsequent cellular responses are fundamental to their varying organ-specific toxicity and carcinogenic potential. A compound that is rapidly activated in many tissues might exhibit broader toxicity, whereas one requiring a specific enzyme might target only the organs where that enzyme is highly expressed.

In Silico Approaches for Predicting Reactivity and Metabolic Fate of N-Nitrosobutyl Derivatives

In recent years, computational (in silico) models have become valuable tools for predicting the toxicological properties of chemicals, including N-nitrosamines. nih.gov These models use Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) to correlate a chemical's structure with its potential for metabolic activation and reactivity. lhasalimited.orgnih.gov

For N-nitroso compounds, in silico systems are designed to recognize structural alerts associated with carcinogenicity. The primary alert for N-nitrosamines is the potential for α-hydroxylation, the key activating step. nih.gov Expert knowledge-based systems, such as Zeneth, can predict potential metabolic and degradation pathways. lhasalimited.orgresearchgate.net

When applied to N-nitrosobutyl derivatives, these models can provide valuable comparative predictions:

N-Nitrosodibutylamine (NDBA): An in silico model would flag the α-carbons as likely sites for P450-mediated hydroxylation, predicting its activation to a DNA-reactive species. It may also predict the potential for hydroxylation at other positions, such as the ω-carbon. nih.gov

This compound: A sophisticated model would recognize the α-acetoxy group as a labile ester linkage. It would predict hydrolysis as a primary metabolic pathway, leading directly to the formation of the unstable α-hydroxy intermediate. lhasalimited.org This prediction distinguishes it from NDBA, highlighting its different and more direct activation route.

These predictive tools are crucial for risk assessment, allowing for the screening and prioritization of compounds for further toxicological testing by identifying structures that are likely to be metabolically activated to DNA-reactive impurities. nih.govnih.gov

| Compound | Structural Alert | Predicted Primary Metabolic Event | Predicted Consequence | Reference |

|---|---|---|---|---|

| N-Nitrosodibutylamine (NDBA) | α-Hydrogen on Butyl Chain | P450-mediated α-hydroxylation | Formation of reactive butyl diazonium ion. | nih.gov |

| This compound | α-Acetoxy Group | Esterase-mediated hydrolysis | Direct formation of unstable α-hydroxybutylnitrosamine. | lhasalimited.org |

Future Research Directions and Methodological Advancements in 1 Butylnitrosoamino Butyl Acetate Research

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Biological Response Profiling

Future investigations will increasingly rely on "omics" technologies to capture a holistic view of the biological perturbations caused by N-nitroso compounds. These high-throughput methods offer an unbiased approach to identify novel biomarkers of exposure and effect.

Metabolomics , the large-scale study of small molecules or metabolites, provides a functional readout of the cellular state. Untargeted metabolomics analysis of plasma from individuals with colorectal cancer (CRC) has been used to identify metabolic signatures associated with exposure to volatile N-nitrosamines (VNAs). nih.govproquest.com In one study, a total of 132 differential metabolites were identified between CRC patients and healthy controls, revealing significant alterations in key metabolic pathways. nih.govproquest.com This approach can be applied to understand the specific metabolic fingerprint of 1-(Butylnitrosoamino)butyl acetate (B1210297) exposure.

Key findings from metabolomic studies on N-nitroso compounds include the identification of candidate biomarkers and disrupted pathways, as detailed in the table below. nih.govproquest.comnih.gov

| Identified Biomarkers/Metabolites | Associated Metabolic Pathway | Study Context |

| Adenosine 5'-monophosphate | Purine (B94841) metabolism | Colorectal Cancer (CRC) Patients vs. Controls |

| Hypoxanthine | Purine metabolism (Xanthine metabolic pathway) | Colorectal Cancer (CRC) Patients vs. Controls |

| Xanthine | Purine metabolism (Xanthine metabolic pathway) | Colorectal Cancer (CRC) Patients vs. Controls |

| Acetylcarnitine | Fatty acid metabolism | Colorectal Cancer (CRC) Patients vs. Controls |

| Lysophosphatidic acid (LPA 20:5, LPA 20:4) | Lipid signaling | Colorectal Cancer (CRC) Patients vs. Controls |

| O6-Carboxymethylguanine (O6-CM-Gua) | DNA Adduct Formation | Associated with red meat consumption and fecal N-nitroso compounds |

Proteomics , the analysis of the entire protein complement of a cell or tissue, is another critical tool. Quantitative proteomic techniques can identify changes in protein expression that point to specific mechanisms of action, such as the induction of metabolic enzymes, DNA repair proteins, or apoptosis-related factors following exposure to an N-nitroso compound. nih.gov A related area, S-nitrosylation, is a post-translational modification of proteins by nitric oxide that can be studied with proteomic methods. pnas.orgacs.orgresearchgate.net While distinct from the metabolic activation of N-nitrosamines, understanding the broader landscape of nitric oxide-related signaling is relevant. nih.govspandidos-publications.com Future proteomic studies should focus on quantifying changes in the expression of key enzymes, such as cytochrome P450s, and stress response proteins to build a comprehensive profile of the cellular response to compounds like 1-(Butylnitrosoamino)butyl acetate.

Development of Predictive Computational Models for N-Nitroso Compound Biotransformation and Reactivity

Given the vast number of potential N-nitroso compounds, particularly as impurities in pharmaceuticals, computational (in silico) models are essential for prioritizing compounds for further testing and for risk assessment. usp.orgchemrxiv.org A major focus of this research is predicting the metabolic activation of N-nitrosamines, with α-carbon hydroxylation being a critical rate-limiting step for their carcinogenicity. acs.orgresearchgate.net

Recent efforts have focused on developing (Quantitative) Structure-Activity Relationship ((Q)SAR) models to predict this key metabolic step. acs.orgnih.gov One novel approach utilized a large dataset of CYP-mediated hydroxylation in non-nitrosamine xenobiotics to build a model capable of predicting the α-hydroxylation probability for N-nitrosamines. chemrxiv.orgacs.orgresearchgate.net This overcomes the limitation of having robust experimental data for only a small number of N-nitrosamines. chemrxiv.orgresearchgate.net

The table below shows examples of predicted α-hydroxylation probabilities for several N-nitroso compounds using such a computational model. acs.org

| Compound | Predicted α-Hydroxylation Probability (Pα-hydrox) |

| N-nitroso paroxetine | 0.86 |

| N-nitroso varenicline | 0.63 |

| Nitrosopiperidinol | 0.61 |

| N-nitrosopiperidine (NPIP) | 0.56 |

| N-nitroso-N-methyl-4-hydroxy-butylamine (NHEX) | 0.56 |

Other computational strategies include mechanism-based approaches, such as the TIMES (Tissue Metabolism Simulator) models, which predict mutagenicity based on activating mechanisms like α-hydroxylation and direct-acting denitrosation. researchgate.netnih.gov Quantum chemical methods are also being applied to calculate the reactivity and predict the carcinogenic potency of N-nitroso compounds. nih.govsemanticscholar.org These in silico tools are becoming indispensable for regulatory assessment and for guiding future toxicological research. researchgate.netnih.gov

Investigation of Genetic Polymorphisms and Their Influence on Individual Susceptibility to N-Nitroso Compound Effects at a Molecular Level

Individual susceptibility to the effects of N-nitroso compounds can vary significantly due to genetic differences in metabolic enzymes and other relevant biological pathways. Future research must investigate the role of single nucleotide polymorphisms (SNPs) in genes responsible for the activation and detoxification of these compounds.

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolic activation of most N-nitrosamines. mdpi.comresearchgate.net Genetic polymorphisms in CYP genes, such as those for CYP2E1, are known to exist and could alter the rate of activation of substrates like this compound, thereby modifying individual risk.

Furthermore, since N-nitrosamine exposure can induce oxidative stress, polymorphisms in genes related to this process are also of high interest. nih.gov Similarly, given the structural relationship to nitric oxide signaling, variations in nitric oxide synthase (NOS) genes may also influence biological responses. nih.gov Research has already linked polymorphisms in NOS and oxidative stress-related genes to various diseases. nih.govnih.gov Investigating these same polymorphisms in the context of N-nitroso compound exposure is a logical and critical next step.

The following table outlines key genes and polymorphisms that represent promising candidates for future susceptibility studies.

| Gene | Polymorphism (SNP) | Function of Gene Product | Potential Relevance to N-Nitroso Compound Effects |

| CYP2E1 | Various | Cytochrome P450 enzyme; metabolizes many nitrosamines. nih.gov | Altered rate of metabolic activation. |

| SOD2 | rs4880 | Superoxide (B77818) Dismutase 2 | Modulated response to nitrosamine-induced oxidative stress. nih.gov |

| GPX4 | rs713041 | Glutathione (B108866) Peroxidase 4 | Modulated response to nitrosamine-induced oxidative stress. nih.gov |

| NOS1 | rs1879417 | Neuronal Nitric Oxide Synthase | Altered nitric oxide signaling and response to nitrosative stress. nih.gov |

| NOS2 | rs2297518 | Inducible Nitric Oxide Synthase | Altered nitric oxide signaling and response to nitrosative stress. nih.gov |

| eNOS (NOS3) | rs1799983, rs2070744 | Endothelial Nitric Oxide Synthase | Altered nitric oxide bioavailability and vascular response. nih.gov |

Exploration of Novel Enzyme Systems Involved in N-Nitroso Compound Detoxification or Activation

While the primary activation pathway for N-nitrosamines via cytochrome P450-mediated α-hydroxylation is well-established, a complete understanding of all contributing enzyme systems, particularly those involved in detoxification, is still developing. mdpi.comnih.govnih.gov

Activation: The bioactivation of N-nitrosodialkylamines is primarily mediated by the mixed-function oxidase system, which includes specific cytochrome P450 isozymes and cytochrome b5. nih.govnih.gov Studies have shown that different P450 isozymes have varying substrate specificities; for example, the acetone/ethanol-inducible P450 (P450ac or CYP2E1) is highly active in metabolizing N-nitrosodimethylamine, while the phenobarbital-inducible P450 (P450b) is more active in the debutylation of N-nitrosobutylmethylamine. nih.gov Cytochrome b5 has also been shown to be involved by lowering the Km (increasing the affinity) for N-nitrosodimethylamine demethylase. nih.gov

Detoxification: A crucial, yet less characterized, aspect of N-nitroso compound metabolism is detoxification via denitrosation—the cleavage of the N-nitroso bond. grantome.com This process represents a significant detoxification pathway, as it prevents the formation of DNA-alkylating species. grantome.com Research has identified several enzyme systems capable of carrying out denitrosation, including glutathione transferase and a microsomal activity suggested to be NADPH-cytochrome P450 reductase. grantome.com Other enzyme systems, such as various nitroreductases, may also play a role in the metabolism of the nitroso group and warrant further investigation. nih.gov Bacterial enzymes, like nitric oxide detoxifying enzymes (e.g., NorB, Hmp), have also been shown to metabolize related nitrogen species, suggesting that exploration of the human microbiome's enzymatic capabilities could reveal novel detoxification pathways. nih.gov

The table below summarizes key enzyme systems and their roles in the metabolism of N-nitroso compounds.

| Enzyme/System | Primary Role | Function/Mechanism | Example Substrates |

| Cytochrome P450 (CYP) Enzymes (e.g., CYP2E1) | Activation | α-carbon hydroxylation, leading to alkylating agents. mdpi.comnih.gov | N-nitrosodimethylamine, N-nitrosoethylmethylamine nih.gov |

| Cytochrome b5 | Activation (Co-factor) | Enhances CYP activity by lowering the Km of demethylase. nih.gov | N-nitrosodimethylamine nih.gov |

| Glutathione Transferase | Detoxification | Catalyzes denitrosation (cleavage of N-nitroso bond). grantome.com | Nitrosocimetidine grantome.com |

| NADPH-cytochrome P450 reductase | Detoxification | Tentatively identified as having denitrosating activity. grantome.com | Nitrosocimetidine grantome.com |

| Alcohol Dehydrogenase | Activation | Can activate certain N-nitroso compounds like N-nitrosodiethanolamine. mdpi.com | N-nitrosodiethanolamine (NDELA) mdpi.com |

| Nitroreductases | Detoxification/Activation | Potential to reduce the nitroso group. nih.gov | General nitroaromatics nih.gov |

Future research should aim to identify and characterize new enzymes and pathways, which could present novel targets for therapeutic intervention or strategies to mitigate the toxicity of N-nitroso compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.